molecular formula C6H12ClNO2 B580993 (S)-Methyl pyrrolidine-3-carboxylate hydrochloride CAS No. 1099646-61-3

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

Cat. No. B580993
M. Wt: 165.617
InChI Key: VVBSXSVVMNGQIN-JEDNCBNOSA-N
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Description

“(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO2 . It is a white to yellow solid at room temperature . The compound has a molecular weight of 165.62 g/mol .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which “(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a part of, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The InChI code for “(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is 1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 . The compound’s InChI key is VVBSXSVVMNGQIN-JEDNCBNOSA-N . The canonical SMILES structure is COC(=O)[C@H]1CCNC1.Cl .


Physical And Chemical Properties Analysis

“(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 165.62 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

  • Influenza Neuraminidase Inhibitors : The compound was identified as a core structure in the synthesis of potent influenza neuraminidase inhibitors. These studies utilized structural information of the neuraminidase active site to develop analogues, leading to the discovery of highly effective inhibitors (Wang et al., 2001).

  • Synthesis of Pyrrolidines : Pyrrolidines, important heterocyclic organic compounds with biological effects, have been synthesized in studies involving cycloaddition reactions. These compounds find applications in medicine and industry, such as in dyes and agrochemical substances (Żmigrodzka et al., 2022).

  • Synthesis of N-protected Methyl 5-Substituted-4-Hydroxypyrrole-3-carboxylates : A synthesis method for these compounds has been developed, starting from N-protected α-amino acids. These substances are used in constructing various functionalized heterocycles (Grošelj et al., 2013).

  • Anti-Inflammatory Agents : Research into anti-inflammatory agents led to the synthesis of related molecules based on the structure of "(S)-Methyl pyrrolidine-3-carboxylate hydrochloride" (Moloney, 2001).

  • Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : These compounds were synthesized through a mild procedure based on one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, finding applications in natural product synthesis (Boto et al., 2001).

  • Antimicrobial Activity : A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited significant antibacterial activity, showing potential as antimycobacterial agents (Nural et al., 2018).

  • Cognition-Enhancing Properties : Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related compound, revealed positive effects in cognitive enhancement models, highlighting its potential as a treatment for cognitive disorders (Lin et al., 1997).

Safety And Hazards

“(S)-Methyl pyrrolidine-3-carboxylate hydrochloride” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

methyl (3S)-pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBSXSVVMNGQIN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705466
Record name Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl pyrrolidine-3-carboxylate hydrochloride

CAS RN

1099646-61-3
Record name Methyl (3S)-pyrrolidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-METHYL PYRROLIDINE-3-CARBOXYLATE, HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 0.52 g (2.3 mmol) of (R/S)-1-benzyl-pyrrolidin-3-yl carboxylic acid, methyl ester (from Step A) in 5 mL of 1,2-dichloroethane was treated with 0.3 mL (2.7 mmol) of 1-chloroethyl chloroformate (ACE-Cl). The resulting mixture was stirred at rt for 3 h, then at reflux for 30 min. The reaction was cooled and concentrated. The residue was warmed to reflux in 5 mL of MeOH for 1 h. The reaction was cooled and concentrated. The crude product was used in Step C without further purification.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
S Xiang, J Wang, H Huang, Z Wang, X Song… - European Journal of …, 2023 - Elsevier
… of commercially available 6-chloro-3-iodoimidazo[1,2-b]pyridazinen (13) with the R-methyl pyrrolidine-3-carboxylate hydrochloride or S-methyl pyrrolidine-3-carboxylate hydrochloride …
Number of citations: 3 www.sciencedirect.com

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